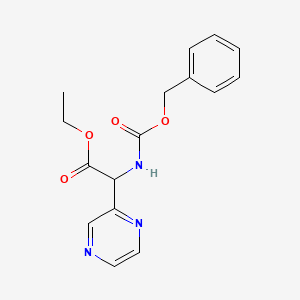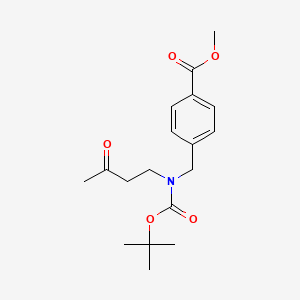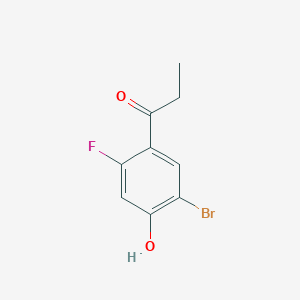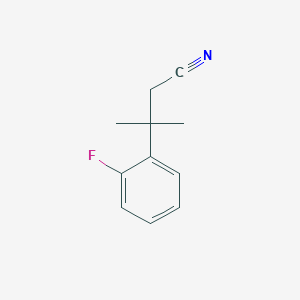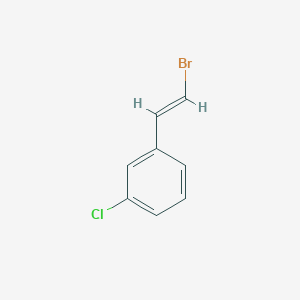
1-(2-Bromoethenyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethenyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromine atom is attached to an ethenyl group, and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethenyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethenyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chlorophenylethane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-chlorophenylethane.
Scientific Research Applications
1-(2-Bromoethenyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethenyl)-3-chlorobenzene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom on the benzene ring, which affects the overall electron density and reactivity of the molecule.
Comparison with Similar Compounds
1-(2-Bromoethenyl)benzene: Similar structure but lacks the chlorine atom.
3-Chlorostyrene: Similar structure but lacks the bromine atom.
1-Bromo-3-chlorobenzene: Similar structure but lacks the ethenyl group.
Uniqueness: 1-(2-Bromoethenyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. The combination of these substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6BrCl |
|---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |
InChI Key |
CDPDVBVBLJTZEI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


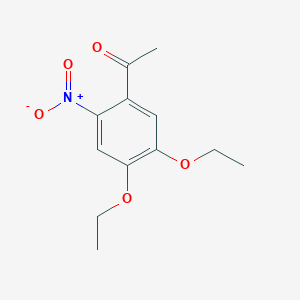
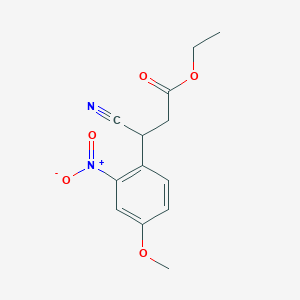

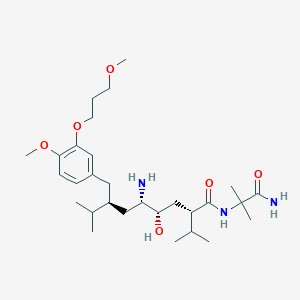
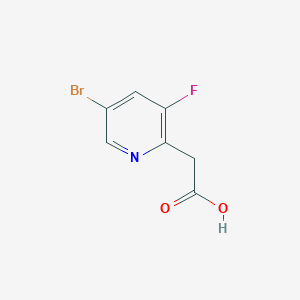
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
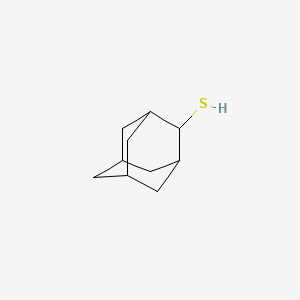

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
